Methyl 3-iodo-1-methyl-1H-pyrazole-4-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-碘-1-甲基-1H-吡唑-4-羧酸甲酯是一种杂环化合物,分子式为 C6H7IN2O2。它是一种吡唑的衍生物,吡唑是一个含有两个氮原子的五元芳香环。
准备方法
合成路线和反应条件
3-碘-1-甲基-1H-吡唑-4-羧酸甲酯的合成通常涉及对吡唑衍生物进行碘化。一种常见的方法是使 1-甲基-1H-吡唑-4-羧酸与碘和合适的氧化剂(如过氧化氢或次氯酸钠)在碱(如氢氧化钠)的存在下反应。 所得碘化产物然后使用甲醇和催化剂(如硫酸)进行酯化,生成 3-碘-1-甲基-1H-吡唑-4-羧酸甲酯 .
工业生产方法
该化合物的工业生产方法可能涉及类似的合成路线,但规模更大。使用连续流动反应器和自动化系统可以提高合成过程的效率和产率。此外,还采用重结晶和色谱等纯化技术来获得高纯度的化合物。
化学反应分析
反应类型
3-碘-1-甲基-1H-吡唑-4-羧酸甲酯可以进行各种化学反应,包括:
取代反应: 该化合物中的碘原子可以在适当条件下被其他亲核试剂(如胺类或硫醇类)取代。
氧化反应: 该化合物可以被氧化形成相应的氧化物或其他更高氧化态衍生物。
还原反应: 该化合物可以被还原以去除碘原子,生成脱碘的吡唑衍生物。
常用试剂和条件
取代反应: 通常涉及在碱(如碳酸钾或氢化钠)存在下使用胺类或硫醇类等亲核试剂。
氧化反应: 常用的氧化剂包括过氧化氢、高锰酸钾或三氧化铬。
还原反应: 常用的还原剂包括硼氢化钠或氢化铝锂。
主要生成产物
取代反应: 产物包括根据所用亲核试剂的不同而不同的各种取代的吡唑衍生物。
氧化反应: 产物包括氧化的吡唑衍生物。
还原反应: 产物包括脱碘的吡唑衍生物。
科学研究应用
3-碘-1-甲基-1H-吡唑-4-羧酸甲酯有几种科学研究应用:
药物化学: 它作为生物活性分子(包括潜在药物)合成的构建块。
有机合成: 它被用作合成更复杂杂环化合物的中间体。
材料科学: 它可用于开发具有特定电子或光学性质的新型材料。
生物学研究: 它被用于研究酶抑制剂和受体调节剂。
作用机制
3-碘-1-甲基-1H-吡唑-4-羧酸甲酯的作用机制取决于其具体的应用。在药物化学中,它可能通过与特定活性位点或受体结合而充当酶抑制剂或受体调节剂。碘原子在化合物的结合亲和力和特异性中可能起着至关重要的作用。
相似化合物的比较
类似化合物
- 3-碘-1H-吡唑-4-羧酸甲酯
- 1-甲基-1H-吲唑-4-羧酸甲酯
- 3-环丁基-5-碘-1-[2-甲基-1-(4-丙基苯基)丙基]-1H-吡唑-4-羧酸甲酯
独特性
3-碘-1-甲基-1H-吡唑-4-羧酸甲酯的独特性在于碘原子的存在,它可以显著影响其反应性和结合特性。这使其成为合成具有特定性质的各种生物活性化合物和材料的宝贵中间体。
生物活性
Methyl 3-iodo-1-methyl-1H-pyrazole-4-carboxylate is a compound belonging to the pyrazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound possesses a unique chemical structure characterized by:
- Molecular Formula : C6H7IN2O2
- Molecular Weight : 236.03 g/mol
- IUPAC Name : Methyl 3-iodo-1-methylpyrazole-4-carboxylate
This compound has been synthesized using various methods, often involving the introduction of iodine at the 3-position of the pyrazole ring, which significantly influences its reactivity and biological properties.
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. The compound may act as an enzyme inhibitor , particularly in pathways involving cyclooxygenase (COX) enzymes, which are critical in inflammatory processes.
Key Mechanisms:
- Enzyme Inhibition : The compound can bind to the active site of enzymes, preventing substrate access and subsequent catalytic activity.
- Signal Transduction Modulation : It may influence various biochemical pathways, including those involved in inflammation and cell signaling.
Anti-inflammatory Activity
Recent studies have highlighted the anti-inflammatory potential of this compound:
Study | IC50 Value (µg/mL) | Target |
---|---|---|
Akhtar et al. (2022) | 71.11 | COX Enzymes |
Abdellatif et al. (2022) | 0.02 - 0.04 | COX-2 Inhibition |
These values indicate significant potency compared to standard anti-inflammatory drugs like diclofenac, suggesting that this compound could serve as a lead structure for developing new anti-inflammatory agents .
Antimicrobial Activity
The compound also exhibits antimicrobial properties against various pathogens. Research indicates that pyrazole derivatives can inhibit bacterial growth through mechanisms that may include disrupting cell wall synthesis or interfering with metabolic pathways.
Antitumor Activity
Emerging evidence suggests that this compound may possess antitumor effects. Studies have shown that certain pyrazole derivatives can induce apoptosis in cancer cells and inhibit tumor growth in animal models, although specific data on this compound is still limited.
Case Study 1: Anti-inflammatory Efficacy
In a controlled study using carrageenan-induced paw edema in rats, this compound demonstrated significant reduction in swelling compared to untreated controls. Histopathological analysis indicated minimal gastrointestinal toxicity, supporting its potential as a safer alternative to traditional NSAIDs .
Case Study 2: Enzyme Inhibition Profile
A detailed enzyme inhibition assay revealed that the compound effectively inhibited COX enzymes with selectivity for COX-2 over COX-1, suggesting a favorable profile for minimizing side effects commonly associated with non-selective COX inhibitors .
属性
IUPAC Name |
methyl 3-iodo-1-methylpyrazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7IN2O2/c1-9-3-4(5(7)8-9)6(10)11-2/h3H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLYOYYFLZIJDJN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)I)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7IN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。